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Compound of Interest

Compound Name: (8a,50,68,7a)-BAR501

Cat. No.: B15603030

(3a,5B,6B,70)-BAR501 is a potent and selective synthetic agonist for the G protein-coupled
bile acid receptor 1 (GPBARL1), also known as TGR5.[1][2][3] This compound has garnered
significant interest within the scientific community for its diverse physiological effects and
therapeutic potential in a range of metabolic and inflammatory diseases. Unlike natural bile
acids, BAR501 is specifically designed to activate GPBAR1 without stimulating the farnesoid X
receptor (FXR), another key bile acid receptor, thus offering a more targeted pharmacological
intervention.[4]

Core Function and Mechanism of Action

The primary function of BAR501 is to bind to and activate GPBARL1, a cell surface receptor
expressed in various tissues, including the liver, intestine, macrophages, and sinusoidal
endothelial cells.[5][6] Upon activation, GPBARL1 initiates a cascade of intracellular signaling
events, primarily through the Gas subunit of its associated G protein. This leads to the
activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic
adenosine monophosphate (CAMP).[4][6]

This elevation in cAMP triggers the activation of Protein Kinase A (PKA) and Exchange protein
directly activated by cAMP (EPAC).[4] These downstream effectors then modulate the activity
of various transcription factors and signaling proteins, including the cAMP response element-
binding protein (CREB), extracellular signal-regulated kinase 1/2 (ERK1/2), and protein kinase
B (Akt).[4][7] Through these pathways, BAR501 influences a wide array of cellular processes,
from energy metabolism and inflammation to vasodilation and cell survival.
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Key Physiological and Therapeutic Effects

BARS501 has demonstrated a broad spectrum of activities in preclinical studies, highlighting its
potential for treating complex multifactorial diseases.

Metabolic Regulation

In the context of metabolism, BAR501 has been shown to improve energy homeostasis. Its
activation of GPBARL1 in intestinal L-cells stimulates the secretion of glucagon-like peptide-1
(GLP-1), a key incretin hormone that enhances insulin secretion and promotes satiety.[1][4]
Studies in animal models have shown that BAR501 can increase energy expenditure and
induce the "browning" of white adipose tissue, a process that dissipates energy as heat.[3]

Anti-inflammatory Properties

A significant aspect of BAR501's function is its potent anti-inflammatory activity. By activating
GPBAR1 on macrophages, it promotes a shift from the pro-inflammatory M1 phenotype to the
anti-inflammatory M2 phenotype. This has been observed to reduce inflammation in models of
colitis and autoimmune hepatitis.[9] In liver diseases such as primary sclerosing cholangitis
(PSC), BAR501 has been shown to reverse the pro-inflammatory phenotype of cholangiocytes.
[51[10]

Vascular Effects and Portal Hypertension

In the liver, BAR501 exerts significant vascular effects. It has been shown to reduce portal
pressure in models of cirrhosis and portal hypertension.[1] This vasodilatory effect is mediated
by the activation of endothelial nitric oxide synthase (eNOS) and the increased production of
hydrogen sulfide (H2S) via the enzyme cystathionine-y-lyase (CSE) in liver sinusoidal
endothelial cells.[6][7]

Quantitative Data Summary
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Parameter Value Cell/Animal Model Reference
GPBARL1 Activation

1uM HEK?293 cells [1][2]
(EC50)
GLP-1 mRNA ) GLUTAg cells (10 uM

) 2.5-fold increase [1][4]

Expression BAR501)
Portal Pressure o ]

Significant reduction Rats (15 mg/kg) [1]

Reduction

AST Plasma Levels Reduction

CCl4-treated mice (15

mg/kg) =

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and experimental approaches discussed, the following

diagrams are provided.

© 2025 BenchChem. All rights reserved.

3/6 Tech Support


https://www.medchemexpress.com/BAR501.html
https://www.selleckchem.com/products/bar501.html
https://www.medchemexpress.com/BAR501.html
https://www.researchgate.net/figure/Pharmacological-characterization-of-BAR501-A-Effect-of-BAR501-on-GPBAR1_fig1_283511478
https://www.medchemexpress.com/BAR501.html
https://www.medchemexpress.com/BAR501.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15603030?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Cell Membrane
Extracellular Space

Binds to GPBARL Activates
j 2nesto g | LcUvales 5
BARS501 (TGRS)

Activates

Intracellular Space

Activates

Produces

Adenylyl
Cyclase

cAMP

In Vitro Experiments

HEK293 Cell Transfection GLUTAg Cell Culture Liver Sinusoidal Animal Models
(GPBARL1 & CRE-luciferase) 9 Endothelial Cell Culture (e.g., Cirrhosis, Colitis)

In Vivo Experiments

Treagment
A\ 4

\

BAR501 Incubation

I BAR501 Administration

Y
Luciferase Assay
(GPBARL1 Transactivation)

A4
RT-gPCR
(Gene Expression)

Assays

\ 4

Western Blot CAMP Assa Outcome Measurement
(Protein Expression/Phosphorylation) 4 (e.g., Portal Pressure, Histology)

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://www.benchchem.com/product/b15603030?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15603030?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [The Multifaceted Role of (30,53,63,7a)-BAR501: A
Selective GPBARL1 Agonist]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15603030#what-is-the-function-of-3-5-6-7-bar501]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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